Comparative Potency and Kinase Panel Selectivity: EHT 5372 vs. Harmine vs. Leucettine L41
EHT 5372 demonstrates a 150-fold greater potency for DYRK1A (IC50 = 0.22 nM) compared to harmine (IC50 = 33 nM), with a 34-fold selectivity window over DYRK2 (IC50 = 10.8 nM) . In contrast, leucettine L41 exhibits a markedly different selectivity profile, potently inhibiting CLK1 (IC50 = 15 nM) with only 2.7-fold selectivity over DYRK1A (IC50 = 40 nM) [1].
| Evidence Dimension | Kinase inhibition potency and selectivity index |
|---|---|
| Target Compound Data | EHT 5372: DYRK1A IC50 = 0.22 nM; DYRK2 IC50 = 10.8 nM; CLK1 IC50 = 22.8 nM |
| Comparator Or Baseline | Harmine: DYRK1A IC50 = 33 nM; Leucettine L41: DYRK1A IC50 = 40 nM, CLK1 IC50 = 15 nM |
| Quantified Difference | EHT 5372 is 150-fold more potent against DYRK1A than harmine. Leucettine L41 inhibits CLK1 more potently (15 nM) than DYRK1A (40 nM), whereas EHT 5372 is DYRK1A-selective. |
| Conditions | Recombinant human kinase catalytic activity assays; EHT 5372 screened against 339 kinases. |
Why This Matters
Researchers requiring a DYRK1A-selective probe with minimal CLK1 engagement should select EHT 5372 over leucettine L41, while applications requiring high potency at low concentrations favor EHT 5372 over harmine.
- [1] ZFIN ChEBI: leucettine L41. CHEBI:195521. View Source
